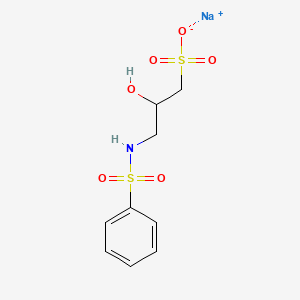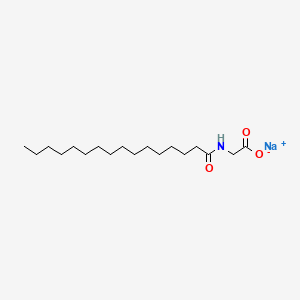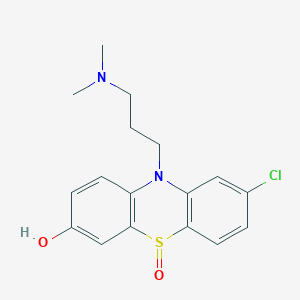
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-chlorpromazine sulfoxide is a metabolite of chlorpromazine, a phenothiazine antipsychotic drug. Chlorpromazine is widely used for the treatment of schizophrenia and other psychotic disorders. The compound 7-hydroxy-chlorpromazine sulfoxide is formed through the metabolic processes involving oxidation and hydroxylation of chlorpromazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Hydroxy-chlorpromazine sulfoxide can be synthesized through enzymatic oxidation of chlorpromazine. The process involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation of chlorpromazine to form 7-hydroxy-chlorpromazine. Further oxidation leads to the formation of the sulfoxide derivative .
Industrial Production Methods
Industrial production of 7-hydroxy-chlorpromazine sulfoxide typically involves large-scale enzymatic synthesis. The process is optimized to ensure high yield and purity of the compound. The use of bioreactors and controlled reaction conditions, such as temperature and pH, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-chlorpromazine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Sulfone derivatives: Formed through further oxidation.
Sulfide derivatives: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
7-Hydroxy-chlorpromazine sulfoxide has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying the metabolism of chlorpromazine.
Biology: Investigated for its effects on cellular processes and its role in drug metabolism.
Medicine: Studied for its potential therapeutic effects and its role in the pharmacokinetics of chlorpromazine.
Industry: Used in the development of analytical methods for detecting chlorpromazine and its metabolites in biological samples
Mechanism of Action
The mechanism of action of 7-hydroxy-chlorpromazine sulfoxide involves its interaction with various molecular targets. It primarily acts on dopamine receptors, similar to chlorpromazine. The compound inhibits dopamine receptor activity, leading to its antipsychotic effects. Additionally, it may interact with other neurotransmitter systems, including serotonin and adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: The parent compound from which 7-hydroxy-chlorpromazine sulfoxide is derived.
7-Hydroxy-chlorpromazine: The hydroxylated metabolite of chlorpromazine.
Chlorpromazine sulfoxide: Another oxidized metabolite of chlorpromazine
Uniqueness
7-Hydroxy-chlorpromazine sulfoxide is unique due to its combined hydroxyl and sulfoxide functional groups, which contribute to its distinct chemical and pharmacological properties. This dual modification enhances its metabolic stability and alters its interaction with biological targets compared to other chlorpromazine metabolites .
Properties
CAS No. |
14522-00-0 |
|---|---|
Molecular Formula |
C17H19ClN2O2S |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-3-ol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)23(22)16-7-4-12(18)10-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3 |
InChI Key |
AAJYBUQNKZIVRN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)O)S(=O)C3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


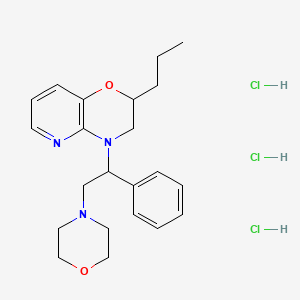
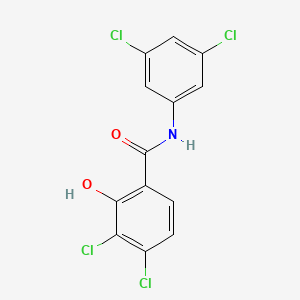
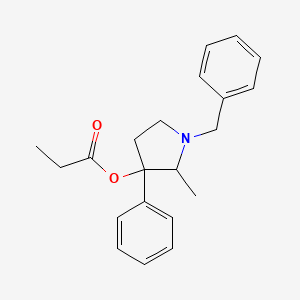
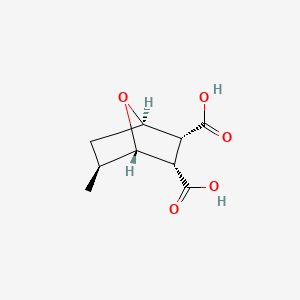

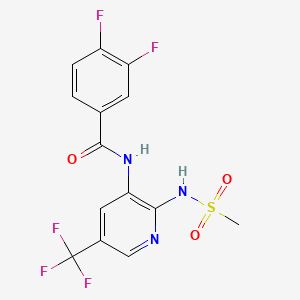
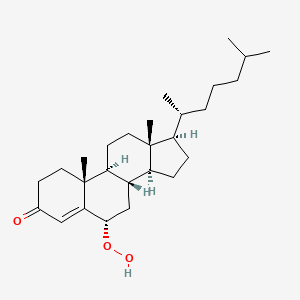
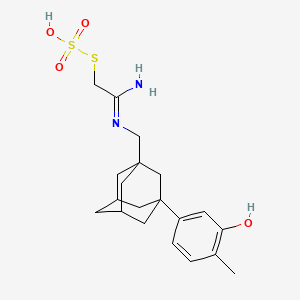
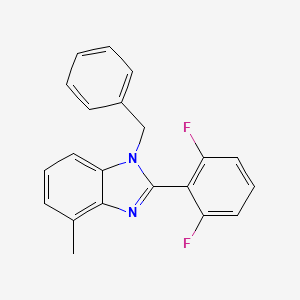
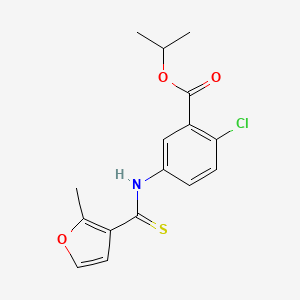
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)

